

Amogastrin as a Gastrin Receptor Agonist: A Technical Guide

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Compound of Interest

Compound Name: Amogastrin

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Introduction

Amogastrin, a synthetic tetrapeptide analogue of the C-terminal tetrapeptide of gastrin, acts as a potent and selective agonist for the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1] Its structure is designed to mimic the biologically active portion of endogenous gastrin, thereby eliciting similar physiological responses, most notably the stimulation of gastric acid secretion.[2] This technical guide provides an in-depth overview of **Amogastrin's** chemical properties, its mechanism of action as a gastrin receptor agonist, and the downstream signaling pathways it activates. Furthermore, it details experimental protocols for characterizing its binding and functional activity and presents quantitative data on its bioactivity, primarily using its close analogue, pentagastrin, as a surrogate due to the limited availability of specific quantitative data for **Amogastrin**.

Chemical Properties of Amogastrin and Pentagastrin

Amogastrin and pentagastrin are synthetic peptides that share the C-terminal tetrapeptide amide of gastrin, which is responsible for its biological activity.[3][4]

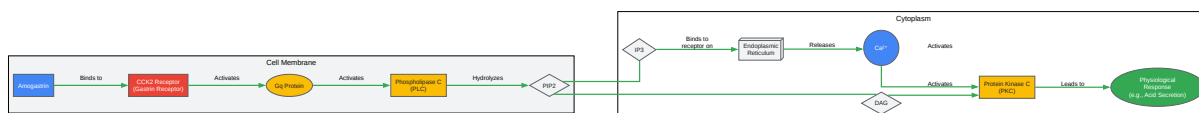
Property	Amogastrin	Pentagastrin
IUPAC Name	(3S)-4-[[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[[(2S)-2-[[[(2S)-3-(1H-indol-3-yl)-2-(2-methylbutan-2-yloxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid[5]	(3S)-4-[[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[[(2S)-2-[[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid[6]
Molecular Formula	C35H46N6O8S[5]	C37H49N7O9S[6]
Molecular Weight	710.8 g/mol [5]	767.9 g/mol [6]
CAS Number	16870-37-4[4]	5534-95-2[6]
Synonyms	AOC-tetragastrin, Amogastrina[4]	Peptavlon[7]

Mechanism of Action: Gastrin Receptor Agonism

Amogastrin exerts its effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR).[7] The CCK2 receptor is primarily found on parietal cells and enterochromaffin-like (ECL) cells in the gastric mucosa.[8] Upon binding, **Amogastrin** induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.[7]

Signaling Pathways

The activation of the CCK2 receptor by an agonist like **Amogastrin** triggers the Gq alpha subunit of its associated G-protein. This initiates the phospholipase C (PLC) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response.[9]



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Caption: Gastrin receptor signaling cascade initiated by **Amogastrin**.

Quantitative Data

Due to the limited availability of specific quantitative data for **Amogastrin** in recent literature, data for its closely related and functionally similar analogue, pentagastrin, is presented below as a surrogate.

Binding Affinity

Compound	Receptor	Cell Line	Assay Type	IC50 (nM)	Reference
Pentagastrin	CCK2R	A431-CCK2R	Competition Assay	0.76 ± 0.11	[10]
Pentagastrin	CCK2R	Guinea Pig Brain	Competition Assay	11	[3]

Potency (EC50)

Compound	Response Measured	Cell Line	EC50 (nM)	Reference
Pentagastrin	Calcium Mobilization	A431-CCK2R cells	2.80 ± 0.52	[11]
Pentagastrin	Calcium Mobilization	AR42J cells	0.43 ± 0.19	[11]

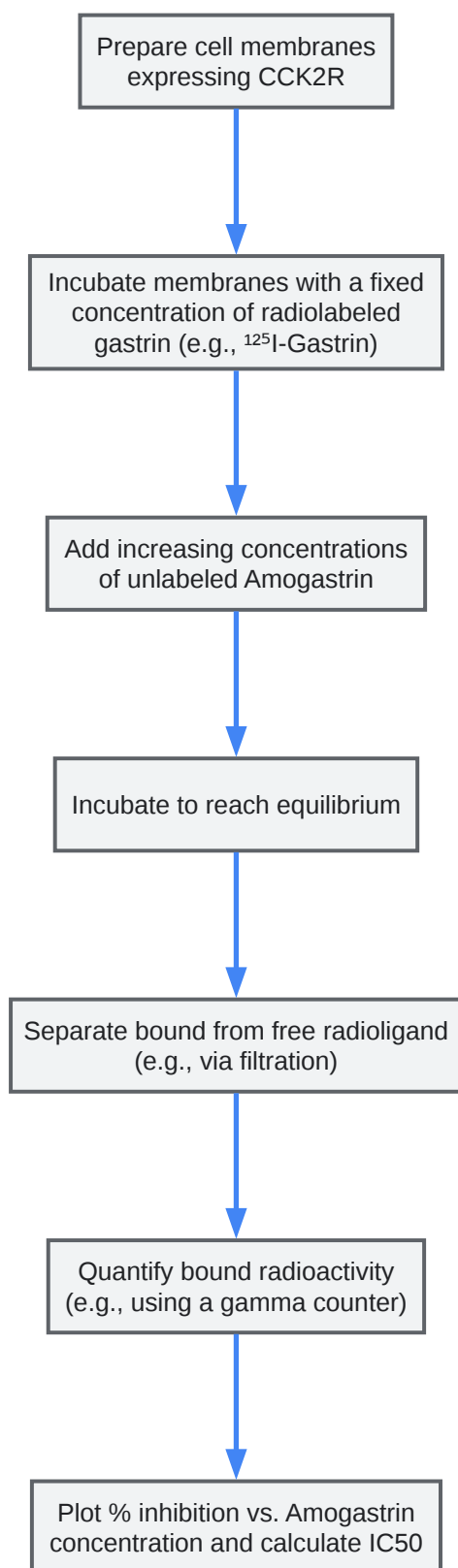
Efficacy

Compound	Effect	Model	Dosage	Result	Reference
Pentagastrin	Gastric Acid Secretion	Human	6 µg/kg (subcutaneous)	Stimulation of maximal acid output	[12]
Pentagastrin	Gastric Acid Secretion	Human	0.5 µg/kg (intravenous)	40% of peak histamine response	[13]
Amogastrin	Prostaglandin Release	Human	Not specified	Increased release of PGE2 and 6-keto-PGF1α	[14]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound like **Amogastrin** for the CCK2 receptor.



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Caption: Workflow for a competitive radioligand binding assay.

Methodology:

- Preparation of Membranes:
 - Culture cells expressing the CCK2 receptor (e.g., A431-CCK2R cells).[\[15\]](#)
 - Harvest cells and homogenize in a cold buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Resuspend the membrane pellet in an appropriate assay buffer.
- Assay Setup:
 - In a multi-well plate, add the cell membrane preparation to each well.
 - Add a fixed concentration of a radiolabeled gastrin analogue (e.g., [¹²⁵I]-Gastrin) to all wells.[\[15\]](#)
 - Add increasing concentrations of unlabeled **Amogastrin** (the competitor) to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known CCK2R ligand to determine non-specific binding.
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
- Separation:
 - Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
 - Wash the filters with cold buffer to remove any unbound radioligand.
- Quantification:
 - Measure the radioactivity retained on each filter using a gamma counter.

- Data Analysis:
 - Calculate the percentage of specific binding at each concentration of **Amogastrin**.
 - Plot the percentage of inhibition of radioligand binding against the logarithm of the **Amogastrin** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of **Amogastrin** that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This protocol describes how to measure the increase in intracellular calcium concentration in response to **Amogastrin** stimulation using a fluorescent calcium indicator like Fura-2 AM.[\[16\]](#)
[\[17\]](#)

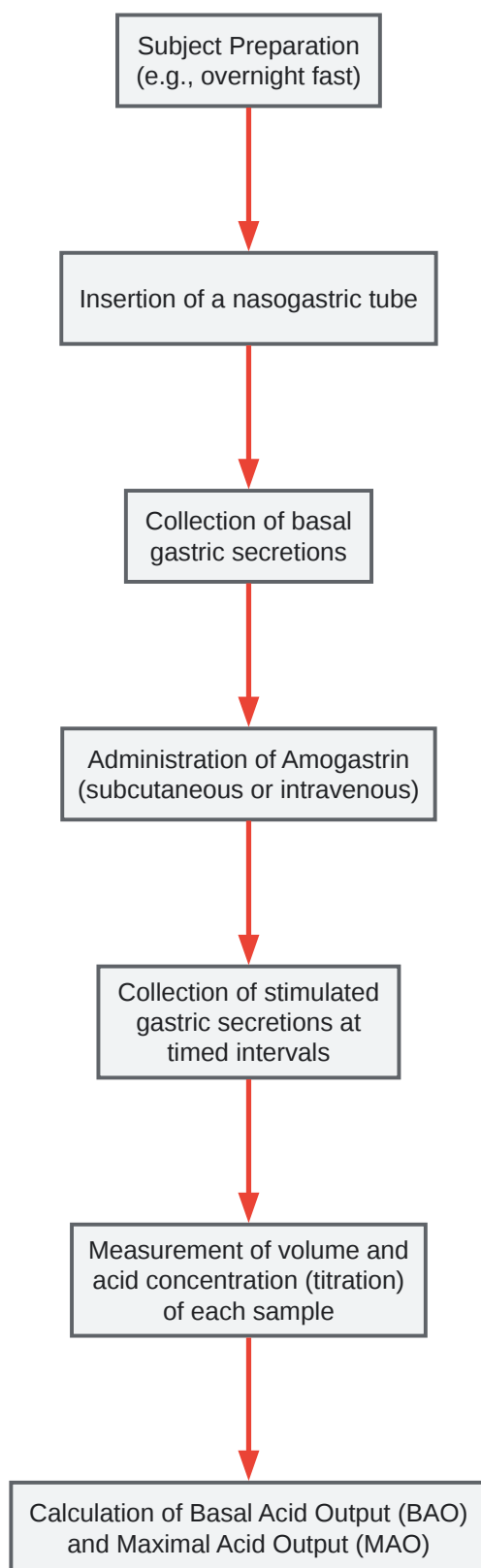
Methodology:

- Cell Preparation and Dye Loading:
 - Plate cells expressing the CCK2 receptor onto glass coverslips or in a multi-well plate suitable for fluorescence measurements.
 - Load the cells with Fura-2 AM by incubating them in a buffer containing the dye. The AM ester form allows the dye to cross the cell membrane.[\[16\]](#)
 - After loading, wash the cells to remove extracellular dye and allow intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cells.
- Imaging/Measurement Setup:
 - Place the coverslip with the loaded cells on the stage of a fluorescence microscope equipped for ratiometric imaging, or place the multi-well plate in a fluorescence plate reader.
 - Continuously perfuse the cells with a physiological buffer.

- Stimulation and Data Acquisition:
 - Establish a baseline fluorescence reading.
 - Add **Amogastrin** at various concentrations to the perfusion buffer.
 - Record the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm for Fura-2) and a single emission wavelength (around 510 nm).[\[17\]](#)
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). This ratio is proportional to the intracellular calcium concentration.
 - Plot the change in the fluorescence ratio over time to visualize the calcium transient.
 - Determine the peak response for each concentration of **Amogastrin**.
 - Plot the peak response against the logarithm of the **Amogastrin** concentration and fit to a dose-response curve to calculate the EC50 value.

In Vivo Assay: Gastric Acid Secretion

This protocol outlines the procedure for measuring gastric acid secretion in vivo following stimulation with a gastrin agonist.[\[12\]](#)[\[18\]](#)



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Caption: Procedure for measuring in vivo gastric acid secretion.

Methodology:

- Subject Preparation:
 - Subjects should fast overnight prior to the study.[\[18\]](#)
- Procedure:
 - A nasogastric tube is inserted into the stomach of the subject.
 - The stomach is emptied of its contents.
 - Basal gastric secretions are collected for a defined period (e.g., one hour) in timed aliquots. This allows for the determination of the Basal Acid Output (BAO).[\[12\]](#)
 - **Amogastrin** (or pentagastrin) is administered, typically via subcutaneous or intravenous injection, at a dose known to stimulate maximal acid secretion (e.g., 6 µg/kg for pentagastrin).[\[12\]](#)
 - Gastric secretions are then collected for a subsequent period (e.g., one to two hours) in timed aliquots.
- Sample Analysis:
 - The volume of each collected sample is measured.
 - The acid concentration of each sample is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.[\[12\]](#)
- Data Analysis:
 - The acid output for each collection period is calculated (volume × concentration).
 - The Basal Acid Output (BAO) is the total acid output during the basal collection period.
 - The Maximal Acid Output (MAO) is the total acid output during the period after stimulation with **Amogastrin**.[\[12\]](#)

Conclusion

Amogastrin is a valuable tool for researchers studying the physiology and pharmacology of the gastrin receptor. As a potent CCK2 receptor agonist, it effectively mimics the actions of endogenous gastrin, providing a reliable method for stimulating gastric acid secretion and other gastrin-mediated effects. The experimental protocols detailed in this guide offer standardized methods for characterizing the binding affinity, potency, and efficacy of **Amogastrin** and other gastrin analogues. While specific quantitative data for **Amogastrin** is not as prevalent in recent literature, the data available for the closely related pentagastrin provides a strong basis for understanding its pharmacological profile. The continued study of compounds like **Amogastrin** is crucial for advancing our understanding of gastric physiology and for the development of novel therapeutics targeting the gastrin/CCK2 receptor system.

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